N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a fluorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and furan rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and a fluorophenyl group, but with different substituents.
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and furan rings, along with the fluorobenzyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)10-20-16(23)8-7-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWHCZUYBJVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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